
5-Propyl-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-PROPYLOXAZOLIDINE-2,4-DIONE is a heterocyclic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol It is a derivative of oxazolidine-2,4-dione, characterized by a five-membered ring containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing oxazolidine-2,4-diones involves the fixation of carbon dioxide with 2-alkynamides in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 30°C . Another method includes a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by base-catalyzed cyclization using atmospheric carbon dioxide . These methods provide efficient and mild conditions for the synthesis of oxazolidine-2,4-diones.
Industrial Production Methods
Industrial production methods for 5-PROPYLOXAZOLIDINE-2,4-DIONE are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-PROPYLOXAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert oxazolidine-2,4-diones to oxazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, oxazolidines, and other heterocyclic derivatives .
Aplicaciones Científicas De Investigación
5-PROPYLOXAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-PROPYLOXAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-PROPYLOXAZOLIDINE-2,4-DIONE include:
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in the synthesis of drugs like pioglitazone and rosiglitazone.
Oxazolidinones: A class of antibiotics with a unique mechanism of action against multidrug-resistant bacteria.
Uniqueness
5-PROPYLOXAZOLIDINE-2,4-DIONE is unique due to its specific structural features and the presence of a propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and industrial applications.
Propiedades
Número CAS |
6302-57-4 |
|---|---|
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
5-propyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C6H9NO3/c1-2-3-4-5(8)7-6(9)10-4/h4H,2-3H2,1H3,(H,7,8,9) |
Clave InChI |
POIDTNQHJVPQGF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=O)NC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
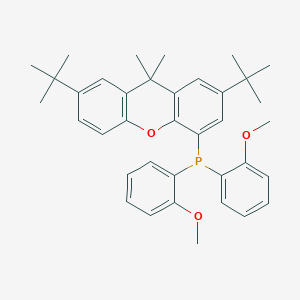
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
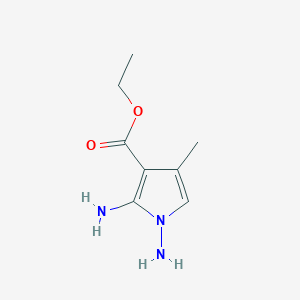
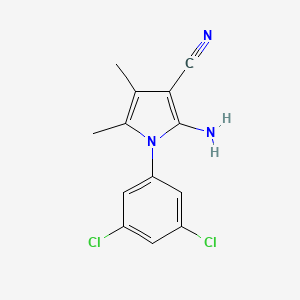
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)
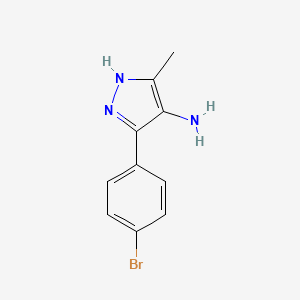
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
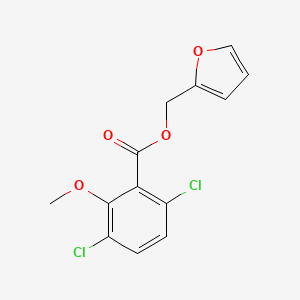
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)

